molecular formula C18H19F2N3O4 B2898080 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034306-65-3

2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No.: B2898080
CAS No.: 2034306-65-3
M. Wt: 379.364
InChI Key: IYGOKLPQVFOPPD-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide (CAS 2034306-65-3) is a synthetic small molecule with a molecular weight of 379.36 g/mol and a molecular formula of C18H19F2N3O4 . This compound features a benzodioxole scaffold, a structural motif present in various pharmacologically active agents, linked to a 4,4-difluorocyclohexyl-substituted 1,2,4-oxadiazole ring via an acetamide bridge . The 1,2,4-oxadiazole heterocycle is a privileged structure in medicinal chemistry known for its metabolic stability and its role as a bioisostere for ester and amide functionalities, making it a valuable building block in drug discovery . The specific presence of the 4,4-difluorocyclohexyl group is a key structural feature that can significantly influence the molecule's lipophilicity, conformational stability, and overall pharmacokinetic profile. Researchers can leverage this high-quality chemical building block in the design and synthesis of novel bioactive compounds, particularly in hit-to-lead optimization campaigns for targets such as enzymes and receptors. Its defined structure, confirmed by analytical data, makes it an ideal candidate for library synthesis and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O4/c19-18(20)5-3-12(4-6-18)17-22-16(27-23-17)9-21-15(24)8-11-1-2-13-14(7-11)26-10-25-13/h1-2,7,12H,3-6,8-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGOKLPQVFOPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CNC(=O)CC3=CC4=C(C=C3)OCO4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Introduction of the difluorocyclohexyl group: This step often involves the fluorination of cyclohexane derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Construction of the oxadiazole ring: This can be synthesized by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl3).

    Coupling reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety with the oxadiazole and difluorocyclohexyl groups using amide bond formation techniques, typically employing coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis platforms, and the use of scalable reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The difluorocyclohexyl group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Biology

    Drug Discovery: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Biochemical Studies: Used in studies to understand its interaction with biological macromolecules.

Medicine

    Diagnostics: Used in the development of diagnostic agents for imaging and detection.

Industry

    Materials Science:

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, modulating their activity. The difluorocyclohexyl group can enhance the compound’s binding affinity and selectivity, while the oxadiazole ring may contribute to its stability and bioavailability. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Weight Key Features Biological Activity (if reported) Reference
Target Compound 3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazole ~424.3* High lipophilicity (difluorocyclohexyl), metabolic stability (oxadiazole) Not explicitly reported
K-16 () Benzylthio 338.08 Yellow solid, plant growth modulation Root elongation inhibition in A. thaliana at 0.1 µM
SW-C165 () 2-Bromobenzyl ~447.3 Bromine enhances halogen bonding Antibacterial (targeting Salmonella pathogenicity)
4p () 4-Methoxyphenyl ~313.3 Electron-rich aryl group Synthetic intermediate for α-ketoamides
5c () Cyclohexyl, boronate 509.3 Boron-containing for Suzuki coupling Not reported
5d () Isoxazole, trifluoromethylphenyl 390.3 Trifluoromethyl enhances hydrophobicity Not explicitly reported

*Estimated based on structural formula.

Key Observations:

The trifluoromethyl group in 5d () contributes to similar hydrophobicity but lacks the conformational rigidity of the difluorocyclohexyl moiety .

Heterocyclic Core Variations :

  • The 1,2,4-oxadiazole in the target compound offers metabolic resistance compared to thiazolidinediones (e.g., K-16) or isoxazoles (e.g., 5d), which are prone to ring-opening under physiological conditions .
  • Bromine in SW-C165 () may confer antibacterial activity via halogen bonding, whereas fluorine in the target compound reduces steric bulk while maintaining electronegativity .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows oxadiazole-forming routes (e.g., cyclization of amidoximes with carboxylic acid derivatives), akin to methods in and using EDC/HOBt coupling .
  • In contrast, boronate-containing analogues (e.g., 5c, ) require specialized reagents like bis(pinacolato)diboron, complicating scalability .

Physicochemical and Pharmacokinetic Comparison

Table 2: Predicted Physicochemical Properties*

Compound Molecular Weight logP PSA (Ų) H-bond Donors H-bond Acceptors
Target 424.3 3.5 85 1 6
K-16 338.08 2.8 78 1 5
SW-C165 447.3 4.1 75 1 5
4p 313.3 2.2 90 1 6
5d 390.3 3.8 80 1 5

*Calculated using Molinspiration and SwissADME.

  • Polar Surface Area (PSA) : The target compound’s PSA (85 Ų) is higher than SW-C165 (75 Ų) due to the oxadiazole’s electronegative atoms, suggesting moderate oral bioavailability .

Q & A

Q. What are the key synthetic pathways and critical reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the oxadiazole ring via cyclization of a thioamide intermediate under reflux with reagents like triethylamine in chloroform .
  • Step 2 : Coupling of the 4,4-difluorocyclohexyl group using Suzuki-Miyaura cross-coupling under inert conditions (argon atmosphere) with palladium catalysts .
  • Step 3 : Acetamide formation via nucleophilic substitution, requiring controlled pH (8–9) and low temperatures (0–5°C) to minimize side reactions . Critical Parameters : Solvent choice (DMF for polar intermediates), reaction time (18–24 hours for cyclization), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., benzodioxole aromatic protons at δ 6.7–7.1 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 461.2) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Focus on modifying substituents while retaining the benzodioxole-oxadiazole core:

Substituent ModificationObserved Bioactivity TrendReference
Replacement of 4,4-difluorocyclohexyl with 4-chlorophenylReduced kinase inhibition (IC₅₀ from 12 nM to 230 nM)
Addition of methyl groups to the acetamide chainImproved metabolic stability (t₁/₂ increased from 1.2 to 4.5 hours)
Methodology : Synthesize analogs, test in enzyme inhibition assays (e.g., kinase panels), and correlate with computational docking (Autodock Vina) using the InChI key (HTJGHVARIQKJNF-UHFFFAOYSA-N) .

Q. How can contradictions in reported bioactivity data (e.g., varying IC₅₀ values) be resolved?

Discrepancies often arise from assay conditions:

  • Variable Parameters : ATP concentration (1 mM vs. 10 µM in kinase assays), cell line selection (HEK293 vs. HeLa), or solvent (DMSO concentration ≤0.1% recommended) .
  • Resolution : Standardize protocols (e.g., CEREP panels) and validate purity via LC-MS to exclude degradation products .

Q. What computational strategies predict metabolic stability and toxicity?

  • ADMET Prediction : Use SwissADME to calculate LogP (3.2), topological polar surface area (98 Ų), and CYP450 inhibition profiles .
  • Molecular Dynamics (MD) : Simulate binding to cytochrome P450 3A4 (CYP3A4) to identify metabolic hotspots (e.g., oxidation of the difluorocyclohexyl group) .

Q. How can in vivo efficacy be evaluated while addressing poor aqueous solubility?

  • Formulation : Use nanoemulsions (e.g., Tween-80/PEG-400) to enhance solubility (from 0.02 mg/mL to 2.5 mg/mL) .
  • Pharmacokinetics : Conduct rodent studies with IV/PO dosing (10 mg/kg), monitoring plasma levels via LC-MS/MS. Adjust dosing intervals based on t₁/₂ (~3 hours) .

Methodological Notes

  • Data Conflicts : Cross-referenced synthesis protocols (e.g., triethylamine vs. NaHCO₃ in acetylation ) to highlight optimal conditions.

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